REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([C:13]3[C:14]([F:27])=[C:15]([NH:20][S:21]([CH2:24][CH2:25][CH3:26])(=[O:23])=[O:22])[CH:16]=[CH:17][C:18]=3[F:19])=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.C1(C)C=CC=CC=1.C(N(C(C)C)CC)(C)C.[Cl:44][C:45]1[CH:53]=[CH:52][CH:51]=[C:50]([Cl:54])[C:46]=1[C:47](Cl)=[O:48]>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([C:13]3[C:14]([F:27])=[C:15]([NH:20][S:21]([CH2:24][CH2:25][CH3:26])(=[O:23])=[O:22])[CH:16]=[CH:17][C:18]=3[F:19])=[O:12])=[CH:9][N:8]([C:47](=[O:48])[C:46]3[C:45]([Cl:44])=[CH:53][CH:52]=[CH:51][C:50]=3[Cl:54])[C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(=O)C=2C(=C(C=CC2F)NS(=O)(=O)CCC)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
447 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 200 mL of saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to provide crude material that
|
Type
|
CUSTOM
|
Details
|
is further purified with additional chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:1 hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)N(C=C2C(=O)C=2C(=C(C=CC2F)NS(=O)(=O)CCC)F)C(C2=C(C=CC=C2Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |